molecular formula C10H10O4 B1197416 3-Methyl-4,8-dihydroxy-3,4-dihydroisocoumarin CAS No. 33788-22-6

3-Methyl-4,8-dihydroxy-3,4-dihydroisocoumarin

Cat. No. B1197416
CAS RN: 33788-22-6
M. Wt: 194.18 g/mol
InChI Key: STSOHAOGZMLWFR-UHFFFAOYSA-N
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Description

3-Methyl-4,8-dihydroxy-3,4-dihydroisocoumarin is a type of isocoumarin, a class of organic compounds known for their interesting chemical properties and potential pharmacological benefits . It contains an isocoumarin or 3,4-dihydroisocoumarin ring, which makes it highly interesting for the chemistry of natural compounds and synthetic organic chemistry .


Synthesis Analysis

The synthesis of isocoumarins and 3,4-dihydroisocoumarins has been a subject of study for many years. Approaches to their synthesis often involve the use of natural or synthetic amino-acid fragments . For example, one method involves the transformation of 8-hydroxy-3-methyl-5-chloro-3,4-dihydroisocoumarin-7-carboxylic acid into the acid chloride, an azide method, use of DCC as a condensing agent, and the activated p-nitrophenyl ester .


Molecular Structure Analysis

The molecular structure of 3-Methyl-4,8-dihydroxy-3,4-dihydroisocoumarin is characterized by the presence of an isocoumarin or 3,4-dihydroisocoumarin ring . This structural motif, along with its possibilities for chemical transformation, contributes to the variety and biological role of natural isocoumarins and 3,4-dihydroisocoumarins .


Chemical Reactions Analysis

The chemical reactions involving 3-Methyl-4,8-dihydroxy-3,4-dihydroisocoumarin are largely influenced by the structural specifics of the isocoumarin motif . The possibilities for its chemical transformation have been a subject of numerous studies, leading to a better understanding of the chemistry of isocoumarin derivatives .

Scientific Research Applications

  • Antifungal and Acetylcholinesterase Inhibitory Activities : Dihydroisocoumarins, including a compound similar to 3-Methyl-4,8-dihydroxy-3,4-dihydroisocoumarin, have shown antifungal and acetylcholinesterase (AChE) inhibitory activities. These compounds were isolated from endophytic fungi associated with specific plants (Oliveira et al., 2011).

  • Insecticidal Properties : A synthetic approach was developed to create an insecticidal tetrahydroisocoumarin, which is closely related to 3-Methyl-4,8-dihydroxy-3,4-dihydroisocoumarin. This highlights its potential application in pest control (Uchida et al., 2007).

  • Antibacterial Activity : Synthesis of analogs of 3-Methyl-4,8-dihydroxy-3,4-dihydroisocoumarin, like typharin, demonstrated antibacterial properties against various Gram-positive and Gram-negative bacteria (Saeed et al., 2013).

  • Antitumor and Antimicrobial Activities : A new 3,4-dihydroisocoumarin was isolated from Botryosphaeria sp. and evaluated for antitumor and antimicrobial activities, indicating potential applications in medical research (Xu et al., 2012).

  • Herbicidal, Fungicidal, and Insecticidal Evaluation : Research on 3-(dichlorophenyl)isocoumarins and (±)-3,4-dihydroisocoumarins showed plant and plant fungus growth inhibitory properties, suggesting their use as bioactive herbicides and fungicides. However, these compounds did not exhibit insecticidal effects on tested insects (Qadeer et al., 2007).

  • Antioxidant Properties : Some dihydroisocoumarins have demonstrated antioxidant properties, potentially offering therapeutic applications for conditions characterized by free radical overproduction (Morabito et al., 2010).

Future Directions

The future directions in the study of 3-Methyl-4,8-dihydroxy-3,4-dihydroisocoumarin and similar compounds could involve further exploration of their synthesis methods, chemical transformations, and potential pharmacological benefits . Additionally, the modification of isocoumarins with amino-acid residues is a popular approach to increasing biological activity and bioavailability, which could be a promising area of future research .

properties

IUPAC Name

4,8-dihydroxy-3-methyl-3,4-dihydroisochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-5-9(12)6-3-2-4-7(11)8(6)10(13)14-5/h2-5,9,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSOHAOGZMLWFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=C(C(=CC=C2)O)C(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80955367
Record name 4,8-Dihydroxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (-)-trans-3,4-Dihydro-4,8-dihydroxy-3-methyl-1H-2-benzopyran-1-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030765
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-Methyl-4,8-dihydroxy-3,4-dihydroisocoumarin

CAS RN

33788-22-6, 70287-70-6
Record name 4-Hydroxymellein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33788-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isocoumarin, 3,4-dihydro-4,8-dihydroxy-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033788226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,8-Dihydroxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-trans-3,4-Dihydro-4,8-dihydroxy-3-methyl-1H-2-benzopyran-1-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030765
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

131 - 132 °C
Record name (-)-trans-3,4-Dihydro-4,8-dihydroxy-3-methyl-1H-2-benzopyran-1-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030765
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-4,8-dihydroxy-3,4-dihydroisocoumarin
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
3-Methyl-4,8-dihydroxy-3,4-dihydroisocoumarin

Citations

For This Compound
9
Citations
M Sasaki, Y Kaneko, K Oshita… - Agricultural and …, 1970 - Taylor & Francis
Three isocoumarin compounds (BV 1, 2 and 3) were isolated from the cultural broth of Aspergillus oniki 1784. BV 1 was mellein (3-methyl-8-hydroxy-3,4-dihydroisocoumarin). BV 2 and …
Number of citations: 57 www.tandfonline.com
S Masaoki, K Yukio, O Katsunori, T Hiroshi… - Bulletin of the …, 1970 - cir.nii.ac.jp
Three isocoumarin compounds (BV 1, 2 and 3) were isolated from the cultural broth of Aspergillus oniki 1784. BV 1 was mellein (3-methyl-8-hydroxy-3, 4-dihydroisocoumarin). BV 2 and …
Number of citations: 1 cir.nii.ac.jp
RJ Cole, JH Moore, ND Davis, JW Kirksey… - Journal of Agricultural …, 1971 - ACS Publications
MATERIALS AND METHODS A. ochraceus Wilh., NRRL 3174, was maintained at 28 C on Czapek’s agar slants with 20% sucrose and 0.7% Difco yeast extract(Davis et al., 1969). …
Number of citations: 61 pubs.acs.org
JH Moore, ND Davis, UL Diener - Applied microbiology, 1972 - Am Soc Microbiol
Mellein and 4-hydroxymellein are isocoumarin compounds produced by Aspergillus ochraceus Wilhelm. They are structurally similar to the dihydroisocoumarin moiety of ochratoxin A, a …
Number of citations: 46 journals.asm.org
P Reveglia, M Masi, A Evidente - Biomolecules, 2020 - mdpi.com
Melleins are 3,4-dihydroisocoumarins mainly produced by fungi, but also by plants, insects and bacteria. These specialized metabolites play important roles in the life cycles of the …
Number of citations: 39 www.mdpi.com
FC Størmer, CE Hansen, JI Pedersen… - Applied and …, 1981 - Am Soc Microbiol
Two metabolic products were formed from ochratoxin A by human, pig, and rat liver microsomal fractions in the presence of reduced nicotinamide adenine dinucleotide phosphate. They …
Number of citations: 88 journals.asm.org
W Zheng, YB Ji, WL Li, J Dong, N Chen… - Journal of Asian …, 2017 - Taylor & Francis
In our research on novel secondary metabolites from micro-organisms, two new (1–2) and four known dihydroisocoumarins (3–6) were derived from soil fungus Hypoxylon sp. Their …
Number of citations: 8 www.tandfonline.com
T Dong, Y Sha, H Liu, L Sun - Molecules, 2021 - mdpi.com
Rhodiolacrenulata (Hook.f. & Thomson) H.Ohba is an alpine medicinal plant that can survive in extreme high altitude environments. However, its changes to extreme high altitude are …
Number of citations: 4 www.mdpi.com
MDK Tatong - 2013 - Cuvillier Verlag
Number of citations: 4

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